molecular formula C24H22N4OS B14103198 (3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone

(3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone

Cat. No.: B14103198
M. Wt: 414.5 g/mol
InChI Key: VPYOTAPUSYAKII-UHFFFAOYSA-N
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Description

The compound “(3,4-dihydroisoquinolin-2(1H)-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone” is a complex organic molecule that features multiple functional groups, including isoquinoline, thiazole, and pyrazole moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Isoquinoline Moiety: Starting from a benzylamine derivative, cyclization reactions can form the isoquinoline ring.

    Thiazole Synthesis: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Pyrazole Formation: Pyrazoles can be synthesized through the reaction of hydrazines with 1,3-diketones.

    Coupling Reactions: The final step would involve coupling these moieties under specific conditions, possibly using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation at various positions, particularly on the isoquinoline and thiazole rings.

    Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigation into its potential as a therapeutic agent due to its structural complexity and potential biological activity.

Medicine

    Drug Development: Potential lead compound for the development of new drugs targeting specific biological pathways.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The isoquinoline, thiazole, and pyrazole rings could interact with various molecular targets through hydrogen bonding, π-π stacking, and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Known for their pharmacological activities.

    Thiazole Derivatives: Often found in bioactive molecules.

    Pyrazole Derivatives: Common in anti-inflammatory and anticancer agents.

Uniqueness

The uniqueness of this compound lies in the combination of these three moieties, which could confer unique biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C24H22N4OS

Molecular Weight

414.5 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone

InChI

InChI=1S/C24H22N4OS/c1-15-6-5-9-18(12-15)23-25-16(2)22(30-23)20-13-21(27-26-20)24(29)28-11-10-17-7-3-4-8-19(17)14-28/h3-9,12-13H,10-11,14H2,1-2H3,(H,26,27)

InChI Key

VPYOTAPUSYAKII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCC5=CC=CC=C5C4)C

Origin of Product

United States

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